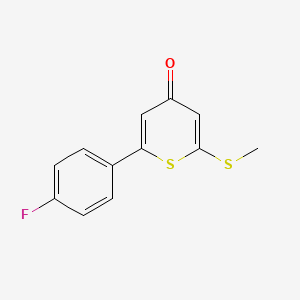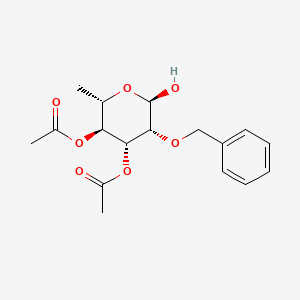
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is a compound used in organic synthesis. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is often utilized as a glycosyl donor in the construction of biologically relevant carbohydrate structures, making it valuable in various biochemical and pharmaceutical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups and the introduction of benzyl and acetyl groups. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using acetyl groups.
Benzylation: The 2-hydroxyl group is selectively benzylated.
Deprotection: The acetyl groups are then removed to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study enzyme-substrate interactions and glycan-mediated processes such as cell-cell recognition and signal transduction.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules
Mecanismo De Acción
The mechanism of action of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives. The molecular targets and pathways involved include various enzymes that facilitate glycosylation, such as glycosyltransferases .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Di-O-acetyl-2-O-benzyl-L-rhamnopyranoside: Similar in structure but with different acetylation patterns.
2,3,4-Tri-O-acetyl-L-rhamnopyranoside: Another derivative with additional acetyl groups.
2-O-Benzyl-L-rhamnopyranoside: Lacks the acetyl groups present in 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside.
Uniqueness
This compound is unique due to its specific pattern of benzylation and acetylation, which makes it particularly useful as a glycosyl donor in synthetic chemistry. Its structure allows for selective reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C17H22O7 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R,6R)-4-acetyloxy-6-hydroxy-2-methyl-5-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-10-14(23-11(2)18)15(24-12(3)19)16(17(20)22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1 |
Clave InChI |
HBVDJQLPAKHZER-MJQUHVBXSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
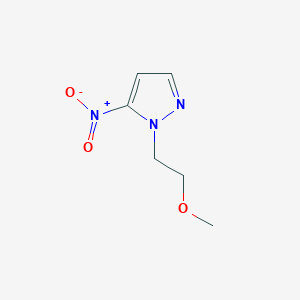

![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
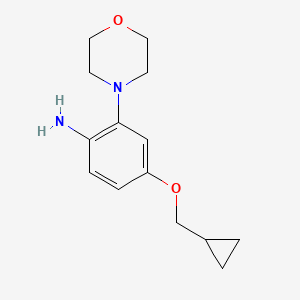
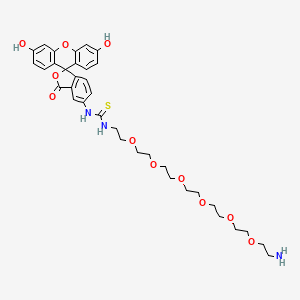
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
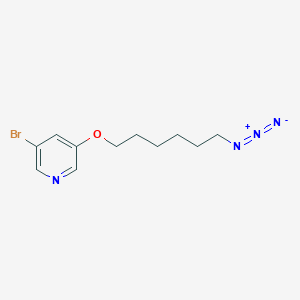

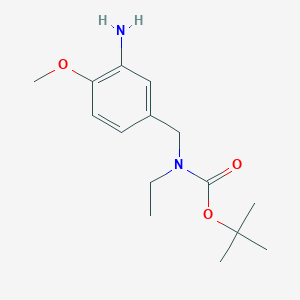
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

